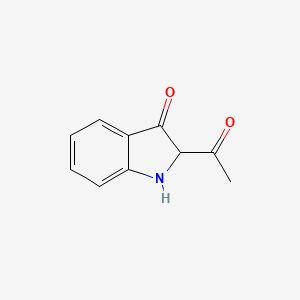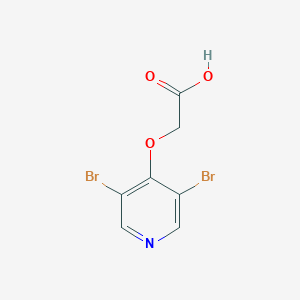
2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid is an organic compound with the molecular formula C7H5Br2NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid typically involves the bromination of pyridine derivatives followed by etherification and carboxylation reactions. One common method involves the bromination of 4-hydroxypyridine to obtain 3,5-dibromo-4-hydroxypyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the pyridine ring.
Esterification and Amidation: Products include esters and amides of this compound.
科学的研究の応用
2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The bromine atoms and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-((3-Bromopyridin-4-yl)oxy)acetic acid: Similar structure but with only one bromine atom.
Triclopyr: A related compound used as a herbicide, with a similar pyridine-based structure.
2-(Pyridin-4-yl)acetic acid: Lacks the bromine atoms but shares the pyridine and acetic acid moieties.
Uniqueness
2-((3,5-Dibromopyridin-4-yl)oxy)acetic acid is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where such properties are desired.
特性
分子式 |
C7H5Br2NO3 |
|---|---|
分子量 |
310.93 g/mol |
IUPAC名 |
2-(3,5-dibromopyridin-4-yl)oxyacetic acid |
InChI |
InChI=1S/C7H5Br2NO3/c8-4-1-10-2-5(9)7(4)13-3-6(11)12/h1-2H,3H2,(H,11,12) |
InChIキー |
FDPRHQLNKWROSI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Br)OCC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



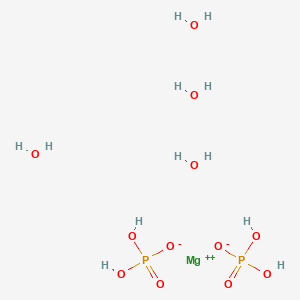
![2-(2-Benzyl-2-azabicyclo[2.2.1]heptan-7-yl)isoindoline-1,3-dione](/img/structure/B12954191.png)
![sodium;[(2R)-3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12954202.png)
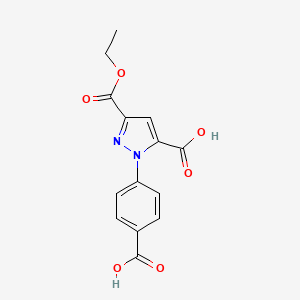
![3-Bromo-6-fluoro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12954216.png)
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B12954219.png)
![tert-Butyl 7,12-diazadispiro[2.1.5.2]dodecane-12-carboxylate](/img/structure/B12954226.png)
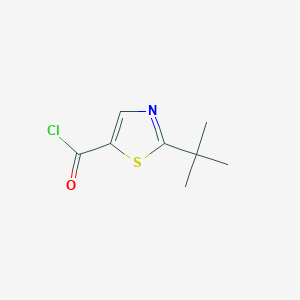
![methyl (Z)-3-(4-(6-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethylphenyl)acrylate](/img/structure/B12954245.png)
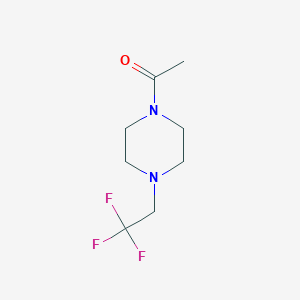
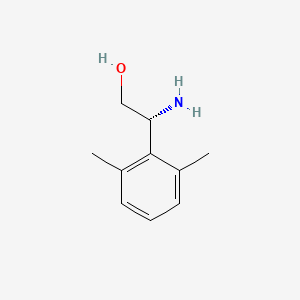
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12954254.png)
